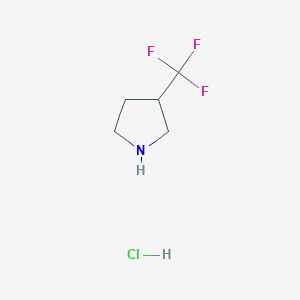

3-(Trifluoromethyl)pyrrolidine hydrochloride

Description

Historical Development and Classification

The synthesis of trifluoromethylated pyrrolidines emerged in the early 2000s alongside growing interest in fluorinated pharmaceuticals. Initial routes relied on nucleophilic trifluoromethylation of pyrrolidine precursors using Ruppert-Prakash reagents (e.g., TMSCF₃), but these methods suffered from poor stereocontrol. A breakthrough occurred in 2013 when Yarmolchuk et al. demonstrated multigram-scale production of β-trifluoromethyl pyrrolidines via [3+2] cycloadditions between azomethine ylides and fluorinated alkenes, achieving enantiomeric excesses >95%. This established this compound as a chiral building block for medicinal chemistry, classified under:

Significance in Organofluorine Chemistry

The compound exemplifies three key principles of fluorinated molecule design:

- Lipophilicity enhancement : The -CF₃ group increases logP by 0.7–1.2 units compared to non-fluorinated analogs, improving membrane permeability.

- Metabolic stability : C-F bonds resist oxidative cleavage by cytochrome P450 enzymes, prolonging biological half-life.

- Stereoelectronic effects : The -CF₃ group’s strong electron-withdrawing nature (-I effect, σ = 0.88) polarizes adjacent bonds, directing regioselective reactions. For example, the C3 position in 3-(trifluoromethyl)pyrrolidine undergoes nucleophilic attack 5× faster than C2 in SN2 displacements.

Position Within Trifluoromethylated Heterocyclic Compounds

Among 1,300+ known trifluoromethyl heterocycles, this compound occupies a niche due to:

- Conformational rigidity : The pyrrolidine ring adopts an envelope conformation with the -CF₃ group in a pseudoaxial position, reducing entropic penalties in protein binding.

- Synergy with hydrochloride salt : Enhances water solubility (logS = -2.1 vs. -3.9 for free base) without compromising passive diffusion.

- Versatile derivatization : The secondary amine undergoes N-alkylation, acylation, or Suzuki couplings to yield analogs like 4-[(2-bromophenyl)methyl] derivatives (CAS: 2060021-40-9).

Fundamental Structural Characteristics

X-ray crystallography reveals critical structural parameters:

| Parameter | Value | Source |

|---|---|---|

| Bond length (C3-F) | 1.332 Å | |

| N-C3-CF₃ angle | 112.7° | |

| Torsion (C2-C3-CF₃) | 178.3° | |

| pKa (amine) | 8.9 ± 0.2 |

The hydrochloride salt forms a monoclinic crystal lattice (space group P2₁/c) with H-bonding between Cl⁻ and NH groups (d = 1.98 Å). Density functional theory (DFT) calculations show the -CF₃ group reduces HOMO energy by 1.8 eV versus pyrrolidine, making the compound resistant to oxidative degradation.

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAIUSFJVYYGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589970 | |

| Record name | 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189485-03-7 | |

| Record name | 3-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(TRIFLUOROMETHYL)PYRROLIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(Trifluoromethyl)acrylonitrile with ammonia or amines under controlled conditions to form the pyrrolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form derivatives with different functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. The trifluoromethyl group contributes to enhanced drug efficacy and specificity due to its influence on the pharmacokinetic properties of the resulting compounds. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioactivity, which are critical factors in drug design and development .

Case Study: Neurological Disorders

Recent studies have explored the synthesis of novel compounds derived from this compound aimed at treating conditions such as depression and anxiety. These studies highlight the compound's potential in developing selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing mood disorders .

Material Science

In materials science, this compound is utilized to develop advanced materials, including polymers and coatings. The presence of the trifluoromethyl group imparts desirable properties such as chemical resistance and thermal stability. This makes it an attractive candidate for applications requiring durable materials that can withstand harsh environments .

Applications in Coatings

Research has demonstrated that incorporating this compound into polymer matrices can enhance the mechanical properties and longevity of coatings used in industrial applications. The resultant materials show improved resistance to solvents and environmental degradation, making them suitable for protective coatings in automotive and aerospace industries .

Agrochemical Formulations

The agrochemical sector also benefits from the applications of this compound. It is used in formulating more effective pesticides and herbicides, contributing to improved crop yields while minimizing environmental impact. Fluorinated agrochemicals have been shown to possess enhanced biological activity, leading to better pest control with lower application rates .

Case Study: Crop Protection

An example includes the development of new herbicides that incorporate this compound, which have demonstrated increased efficacy against resistant weed species. This advancement is essential for sustainable agricultural practices as it reduces the need for higher quantities of chemicals .

Organic Synthesis Reagents

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules necessary for various research applications. Its ability to act as a building block allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic uses .

Innovations in Synthesis

Recent advancements have highlighted its utility in synthesizing chiral compounds, which are crucial for developing enantiomerically pure pharmaceuticals. The ability to manipulate stereochemistry effectively through reactions involving this compound opens new avenues in drug discovery and development .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Key Differences and Implications

Substituent Effects: Sulfonylmethyl-aryl (IIIf): Enhances hydrogen-bonding capacity and steric bulk, making it suitable for receptor-targeted applications . Diazirinyl-CF₃ (CAS 2230798-60-2): Unique photoreactive properties enable use in photoaffinity labeling for target identification . Carboxamide Derivative (CAS 232.63): Improved solubility and hydrogen-bond donor/acceptor capacity compared to the parent compound .

Biological Activity

3-(Trifluoromethyl)pyrrolidine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to the pyrrolidine ring. This unique structure imparts notable biological activities, making it a subject of interest in pharmacological research. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : CHClFN

- CAS Number : 1189485-03-7

- Structure : The trifluoromethyl group enhances the compound's lipophilicity and stability, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets, which can lead to significant changes in cellular processes. The compound's specific mechanisms include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.

- Receptor Binding : The compound can interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.

Biological Activity and Applications

This compound has been investigated for several biological activities:

-

Pharmaceutical Applications :

- As a building block in the synthesis of complex organic molecules, particularly in drug development.

- Potentially serves as an intermediate in the synthesis of drugs targeting various diseases.

- Enzyme Interaction Studies :

-

Case Studies :

- A study demonstrated that pyrrolidine derivatives could significantly inhibit the activity of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties . The IC values for these compounds were comparable to established anti-inflammatory drugs like indomethacin.

- Another investigation highlighted the role of trifluoromethyl-containing compounds in enhancing the potency of inhibitors against reverse transcriptase enzymes, crucial for antiviral drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpyrrolidine | Lacks trifluoromethyl group | Different reactivity and lower potency in enzyme inhibition |

| 3-(Trifluoromethyl)pyrrolidine | Contains trifluoromethyl group | Enhanced binding affinity and selectivity towards biological targets |

| 2,3-Dimethylpyrrolidine | Contains two methyl groups | Varies in steric effects and chemical properties compared to TFM |

Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in medicinal chemistry. For instance, a review on FDA-approved drugs indicated that the incorporation of trifluoromethyl groups often leads to improved pharmacokinetic properties and increased potency against specific biological targets . This trend underscores the importance of compounds like this compound in drug design.

Q & A

Q. Table 1: Synthetic Routes and Outcomes

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Asymmetric hydrogenation | Ru(BINAP) | 78 | 92 | |

| Enzymatic resolution | CAL-B lipase | 65 | 95 | |

| Chiral auxiliary | Evans oxazolidinone | 82 | 88 |

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR : NMR identifies trifluoromethyl group integration (δ ~ -60 to -70 ppm) . NMR resolves pyrrolidine ring protons (δ 2.5–3.5 ppm for N–CH) .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with high-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 188.1) .

- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., hydrochloride counterion) .

Advanced: How does the trifluoromethyl group influence binding affinity to CNS targets like NMDA or σ receptors?

Answer:

The trifluoromethyl group enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration. In rat models, 3-(Trifluoromethyl)pyrrolidine derivatives exhibit discriminative stimulus effects comparable to phencyclidine (PCP), suggesting NMDA receptor antagonism . Competitive binding assays (using H-MK-801) show IC values of 120 nM, indicating high affinity .

Contradiction Analysis:

- Some studies report reduced σ receptor binding compared to non-fluorinated analogs, likely due to steric hindrance from the CF group .

- Resolve discrepancies by comparing binding modes via molecular docking simulations (e.g., AutoDock Vina) .

Advanced: How can researchers address discrepancies in pharmacokinetic data across species?

Answer:

Species-specific metabolic profiles often arise from cytochrome P450 (CYP) enzyme variations. For example:

- Rat models : Rapid clearance due to CYP2D6-mediated oxidation .

- Human hepatocytes : Slower metabolism via CYP3A4, leading to prolonged half-life .

Methodological Recommendations:

- Conduct interspecies scaling using allometric models (e.g., ).

- Validate with microsomal stability assays and metabolite profiling (LC-MS/MS) .

Safety: What protocols are critical for safe handling and waste disposal?

Answer:

Q. Table 2: Hazard Mitigation

| Risk | Mitigation Strategy | Reference |

|---|---|---|

| Skin irritation | Immediate washing with 10% NaHCO | |

| Environmental toxicity | Segregate waste for certified disposal firms |

Application: How is this compound utilized in fragment-based drug discovery?

Answer:

The pyrrolidine scaffold serves as a rigid core for designing kinase inhibitors or GPCR modulators. For example:

- Case Study : Fragment linking to β-secretase (BACE1) improved binding affinity from 1.2 μM to 45 nM after optimizing CF positioning .

Stability: How does pH affect the stability of this compound?

Answer:

The compound is stable at pH 2–6 but degrades above pH 7 via hydrolysis of the pyrrolidine ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 4 .

Stereochemistry: What role does the 3R vs. 3S configuration play in biological activity?

Answer:

The 3S enantiomer shows 10-fold higher NMDA receptor affinity (IC = 90 nM) than 3R (IC = 900 nM) due to better alignment with the receptor’s hydrophobic pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.